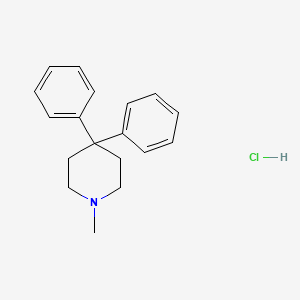
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride is a chemical compound with the molecular formula C19H24ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. Piperidine derivatives are known for their diverse biological activities and are commonly used as building blocks in drug discovery .
Méthodes De Préparation
The synthesis of Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride involves several steps. One common method is the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and yields the corresponding tertiary propargylamines . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines .
Analyse Des Réactions Chimiques
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and amination reagents . The major products formed from these reactions are substituted piperidines, spiropiperidines, and piperidinones .
Applications De Recherche Scientifique
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride has a wide range of scientific research applicationsThese compounds exhibit various pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . Additionally, piperidine derivatives are used as intermediates in the synthesis of complex organic molecules and as catalysts in condensation reactions .
Mécanisme D'action
The mechanism of action of Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, some piperidine derivatives act as antihistamines by competing with histamine for H1-receptor sites on effector cells, thereby reducing allergy symptoms . The exact molecular targets and pathways may vary depending on the specific piperidine derivative and its intended application.
Comparaison Avec Des Composés Similaires
Piperidine, 4,4-diphenyl-1-methyl-, hydrochloride can be compared with other similar compounds, such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds also contain the piperidine moiety and exhibit various biological activities . this compound is unique due to its specific chemical structure and the resulting pharmacological properties.
Propriétés
Numéro CAS |
31329-36-9 |
|---|---|
Formule moléculaire |
C18H22ClN |
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
1-methyl-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-19-14-12-18(13-15-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H |
Clé InChI |
MATYDTQTFVEWLI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
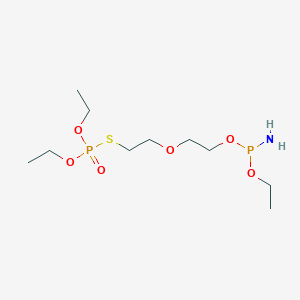
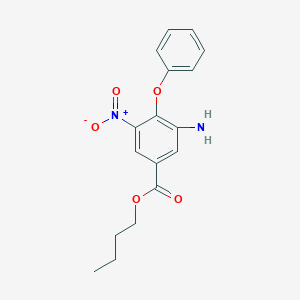
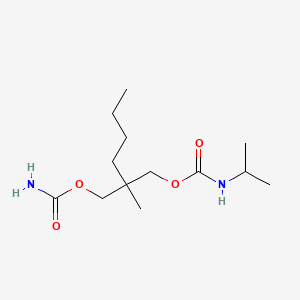
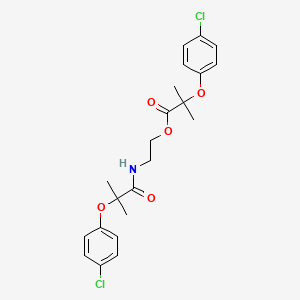


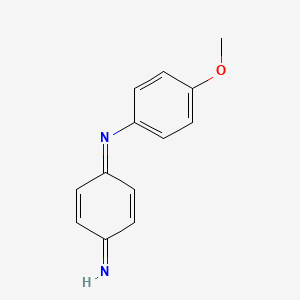


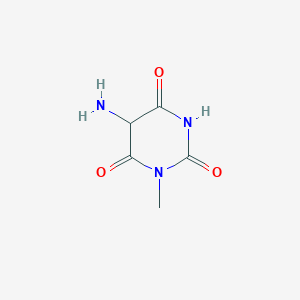
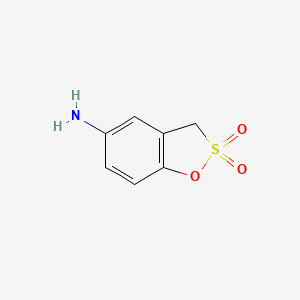
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
